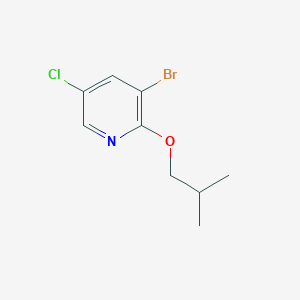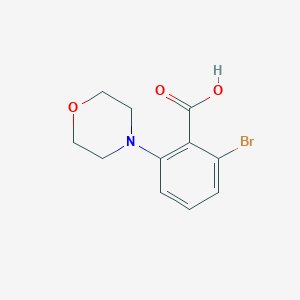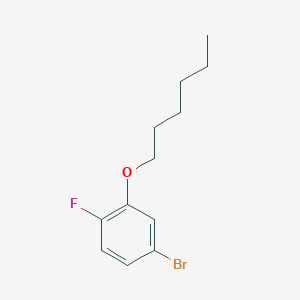
1-Bromo-4-fluoro-3-n-hexyloxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-fluoro-3-n-hexyloxybenzene is an organic compound that belongs to the class of halogenated aromatic ethers It is characterized by the presence of a bromine atom, a fluorine atom, and a hexyloxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-4-fluoro-3-n-hexyloxybenzene can be synthesized through a multi-step process involving the following key steps:
Fluorination: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Etherification: The hexyloxy group can be attached through a nucleophilic substitution reaction, where a hexyloxy group is introduced using sodium hexyloxide or potassium hexyloxide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination, fluorination, and etherification processes, optimized for high yield and purity. These processes are carried out in controlled environments to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-4-fluoro-3-n-hexyloxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles like nitronium ions or sulfonium ions.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroxy derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid under controlled temperature conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidized Products: Quinones or other oxidized forms.
Reduced Products: Hydroxy derivatives or other reduced forms.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-fluoro-3-n-hexyloxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for potential pharmacological activities and as a building block for drug development.
Biological Studies: Used in studies involving halogenated aromatic compounds and their interactions with biological systems.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-fluoro-3-n-hexyloxybenzene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modifying their activity.
Pathways Involved: It may affect signaling pathways, metabolic pathways, or other biochemical processes depending on its specific interactions and the context of its use.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-fluorobenzene: Lacks the hexyloxy group, making it less hydrophobic and potentially less versatile in certain applications.
4-Bromo-1-fluoro-2-methoxybenzene: Contains a methoxy group instead of a hexyloxy group, which may alter its reactivity and solubility.
1-Bromo-3-fluoro-4-n-hexyloxybenzene: Positional isomer with different substitution pattern, affecting its chemical properties and reactivity.
Uniqueness: 1-Bromo-4-fluoro-3-n-hexyloxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties such as increased hydrophobicity and specific reactivity patterns. This makes it valuable for applications requiring precise molecular interactions and properties.
Eigenschaften
IUPAC Name |
4-bromo-1-fluoro-2-hexoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrFO/c1-2-3-4-5-8-15-12-9-10(13)6-7-11(12)14/h6-7,9H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMMQLMGWYBNMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=CC(=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
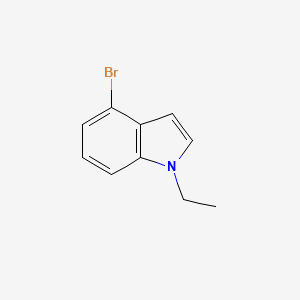
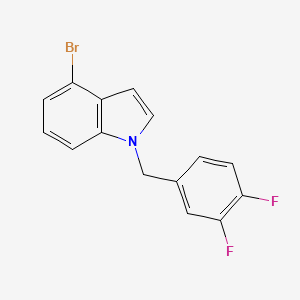





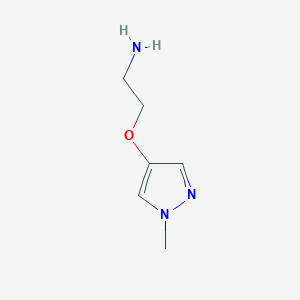
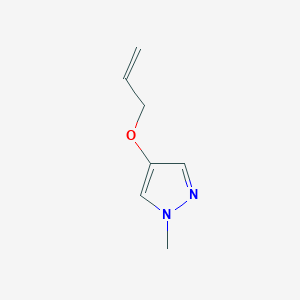
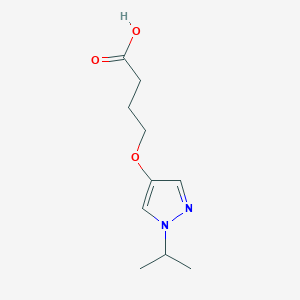
![3-{[(1-Ethyl-1H-pyrazol-4-yl)oxy]methyl}benzonitrile](/img/structure/B7979007.png)
